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Compound of Interest

Compound Name: 4-Chloro-6-cyanopicolinic acid

CAS No.: 1060812-13-6

Cat. No.: B3210096

Get Quote

Core Identifier: CAS 1060812-13-6 Primary Application: Heterocyclic Building Block for

Medicinal Chemistry & Agrochemicals[1]

Structural Definition & Chemoinformatics
4-Chloro-6-cyanopicolinic acid is a tri-functionalized pyridine scaffold.[1] Its structure is

defined by a pyridine ring substituted with a carboxylic acid at position 2 (defining the "picolinic"

core), a chlorine atom at position 4, and a nitrile (cyano) group at position 6.

This specific substitution pattern renders the molecule highly valuable as a "divergent

intermediate." The three functional groups—acid, nitrile, and halide—possess distinct

reactivities, allowing orthogonal derivatization in drug discovery campaigns.

SMILES Code Generation
The Simplified Molecular Input Line Entry System (SMILES) string for this molecule is derived

by traversing the pyridine ring, starting from the nitrogen or the carboxylated carbon, and

specifying the substituents.

Canonical SMILES:
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Isomeric SMILES (Identical due to planarity):

Chemoinformatic Data Table

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Computational Representation & Logic
To understand the machine-readability of this molecule, we break down the SMILES string

O=C(O)c1nc(C#N)cc(Cl)c1 using a logic diagram. This is critical for researchers using this

code in virtual screening libraries (e.g., docking studies for auxin signaling or kinase inhibition).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Figure 1: Logical traversal of the SMILES string corresponding to the IUPAC numbering of the

pyridine ring.

Synthetic Pathways & Protocols
The synthesis of 4-Chloro-6-cyanopicolinic acid presents a chemoselectivity challenge.[1]

The nitrile group is sensitive to hydrolysis (converting to an amide or acid) under the strong

acidic/basic conditions typically used to generate picolinic acids. Therefore, a Late-Stage

Oxidation Protocol is the most reliable route, starting from the hydroxymethyl precursor.

Retrosynthetic Analysis
Target: 4-Chloro-6-cyanopicolinic acid[1][2][5][6]

Precursor: 4-Chloro-6-(hydroxymethyl)picolinonitrile (CAS 448907-47-9)[1][2]

Transformation: Selective oxidation of a primary alcohol to a carboxylic acid in the presence

of a nitrile.

Experimental Protocol: TEMPO-Mediated Oxidation
This protocol avoids harsh permanganate or chromate oxidants that might hydrolyze the nitrile

group.[1]

Reagents:

Substrate: 4-Chloro-6-(hydroxymethyl)picolinonitrile (1.0 eq)[1]

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)

Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (2.2 eq)

Solvent: Acetonitrile/Water (1:1 v/v)

Step-by-Step Methodology:

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-Chloro-6-

(hydroxymethyl)picolinonitrile in 5 mL of Acetonitrile and 5 mL of water.
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Catalyst Addition: Add TEMPO (0.1 mmol) to the solution at room temperature (25°C).

Oxidant Addition: Add BAIB (2.2 mmol) in portions over 10 minutes. The reaction is slightly

exothermic; ensure temperature remains <30°C.

Monitoring: Stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1][6] The

intermediate aldehyde may be observed transiently.

Quenching: Quench with 10% aqueous Na₂S₂O₃ to destroy excess oxidant.

Isolation: Acidify the aqueous layer to pH 3–4 with 1M HCl. Extract with Ethyl Acetate (3x).

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from

Ethanol/Hexane if necessary.

Validation Check:

IR Spectroscopy: Look for the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the

appearance of the broad carboxylic O-H trough (~3000 cm⁻¹) and Carbonyl C=O peak

(~1710 cm⁻¹). The Nitrile C≡N stretch (~2230 cm⁻¹) must remain intact.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: TEMPO-mediated oxidation pathway preserving the cyano-functionality.[1]
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Applications in Drug Discovery & Agrochemistry
This scaffold is a "privileged structure" in two major domains:

Auxinic Herbicides
Picolinic acid derivatives (e.g., Clopyralid, Picloram) are potent synthetic auxins. They mimic

the natural plant hormone indole-3-acetic acid (IAA).[1]

Mechanism: The 2-carboxylic acid and the pyridine nitrogen form a chelation motif that binds

to the TIR1 ubiquitin ligase complex in plants, triggering the degradation of Aux/IAA

repressor proteins.

Role of 4-Cl and 6-CN: The 4-Cl group increases lipophilicity and metabolic stability (blocking

oxidation at the 4-position).[1] The 6-CN group is an electron-withdrawing group that

modulates the pKa of the acid, potentially altering transport behavior in the phloem.[1]

Medicinal Chemistry (Kinase Inhibitors)
In drug development, the 4-chloro substituent is a "handle" for Palladium-catalyzed cross-

coupling (Suzuki-Miyaura or Buchwald-Hartwig reactions).[1]

Workflow:

Scaffold: Start with 4-Chloro-6-cyanopicolinic acid.[1][2][5][7][8]

Diversification: React the 4-Cl with an aryl boronic acid to introduce a biaryl motif

(common in kinase inhibitors).[1]

Cyclization: The 6-CN and 2-COOH groups can be reacted with hydrazines or amidines to

form fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b3210096?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3210096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

